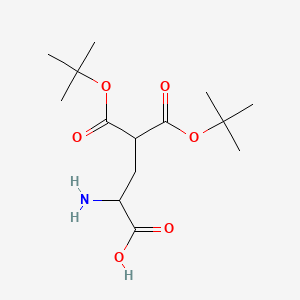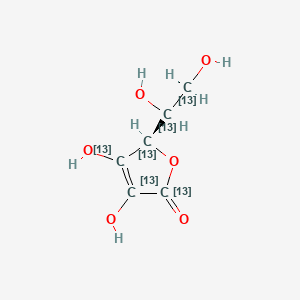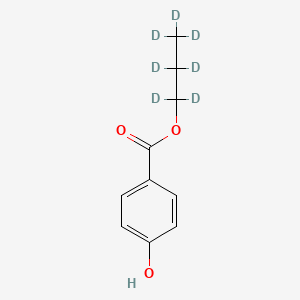
Propyl-d7 Paraben
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl-d7 Paraben, also known as the propyl ester of 4-hydroxybenzoic acid, is an antimicrobial agent used in cosmetic products . It is a broad-spectrum preservative found in many water-based cosmetics such as creams, lotions, shampoos, and bath products . It is also used as a food additive .
Synthesis Analysis
The synthesis of Propyl Paraben, including its deuterated form Propyl-d7 Paraben, typically involves the esterification of p-hydroxybenzoic acid with propanol, using sulfuric acid as a catalyst .
Molecular Structure Analysis
The molecular formula of Propyl-d7 Paraben is C10 2H7 H5 O3 . It is a derivative of p-hydroxybenzoic acid, with a propyl group attached to the carboxyl group of the acid .
Chemical Reactions Analysis
Parabens, including Propyl Paraben, can undergo various chemical reactions. For instance, they can interact with chlorine residues in the environment to form chlorinated products . They can also be oxidized during wastewater treatment processes such as ozonation .
Physical And Chemical Properties Analysis
Propyl Paraben is a white crystalline powder, without odor, with anionic ionicity . It is freely soluble in most oils, waxes, fatty alcohols, but has relatively low solubility in water . The melting point of Propyl Paraben is reported to be 95–99°C .
Aplicaciones Científicas De Investigación
- Applications : Propyl-d7 Paraben is primarily used as a preservative and antimicrobial compound in various industries, including pharmaceuticals, cosmetics, and food .
- Species and Human Studies : Toxicological evaluations have been conducted across different species and humans .
Detection and Occurrence
Toxicological Considerations
Paraben Detection
European Legislation
Mecanismo De Acción
Target of Action
Propylparaben, a derivative of p-hydroxybenzoic acid, is widely used in various industries as a preservative and antimicrobial compound . The primary targets of propylparaben are microbial cells, where it acts to inhibit growth and proliferation . Additionally, propylparaben has been shown to interfere with the hypothalamo-pituitary-gonadal axis, behaving similarly to female hormones and potentially affecting the reproductive function of males .
Mode of Action
The mode of action of propylparaben involves its interaction with microbial cells, leading to their inhibition . In the context of endocrine disruption, propylparaben mimics estrogen and interferes with normal hormonal action . This can lead to destabilization of normal hormonal function and potential reproductive issues .
Biochemical Pathways
Propylparaben can disrupt various biochemical pathways. It has been suggested that the estrogen receptor-dependent signaling pathway may be involved in biochemical pathways related to endocrine-disrupting chemicals (EDCs) like propylparaben . This disruption can lead to changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .
Pharmacokinetics
Propylparaben is rapidly absorbed and quickly eliminated in humans, with a terminal half-life of 2.9 hours . The fraction of the administered dose excreted in the urine was 0.05% for free propylparaben, 8.6% for total propylparaben (free + conjugates), 23.2% for p-hydroxyhippuric acid, and 7.0% for p-hydroxybenzoic acid . These pharmacokinetic properties impact the bioavailability of propylparaben and its overall effect in the body .
Result of Action
The result of propylparaben’s action can vary depending on the context. In its role as a preservative, the result is the inhibition of microbial growth . In the context of endocrine disruption, propylparaben can lead to a range of potential health effects, including changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .
Action Environment
The presence of parabens in ecosystems is mainly related to wastewater discharges . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of propylparaben . Furthermore, the widespread use of propylparaben in various consumer products contributes to its ubiquitous presence in the environment, which can influence its action and potential effects .
Propiedades
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i1D3,2D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELSKZZBTMNZEB-OEPSAGCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl-d7 Paraben | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
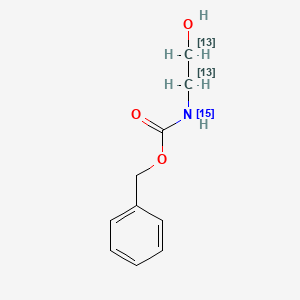
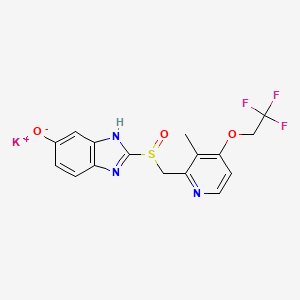

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
